Product packaging for Iejimalide C free acid(Cat. No.:CAS No. 708203-73-0)

Iejimalide C free acid

Cat. No.: B12775962
CAS No.: 708203-73-0
M. Wt: 759.0 g/mol
InChI Key: AFBHYGZBQNWUPX-MDFWTKNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iejimalide C free acid is a 24-membered macrolide isolated from the marine tunicate Eudistoma cf. rigida and is recognized as a potent, nanomolar-range inhibitor of vacuolar-type H+-ATPases (V-ATPases) . This compound exerts its activity by binding to a site on the V-ATPase complex similar to the bafilomycin A1-binding site, specifically targeting the subunit c in the V0 proton channel . V-ATPases are crucial proton pumps that maintain pH homeostasis in intracellular compartments, and their expression on the plasma membrane of malignant tumor cells makes them an attractive therapeutic target for cancer research . Treatment with this compound rapidly disrupts cellular acidification, leading to the complete disappearance of acidic organelles within two hours . A notable downstream effect of V-ATPase inhibition is the induction of actin cytoskeleton disorganization. After 24-hour treatment, cells exhibit small actin aggregates instead of normal actin fibers, a phenotype also observed with other V-ATPase inhibitors, suggesting it is a consequence of disrupted pH homeostasis rather than direct targeting of actin . This product is offered for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H58N2O10S B12775962 Iejimalide C free acid CAS No. 708203-73-0

Properties

CAS No.

708203-73-0

Molecular Formula

C40H58N2O10S

Molecular Weight

759.0 g/mol

IUPAC Name

[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21-tetramethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] hydrogen sulfate

InChI

InChI=1S/C40H58N2O10S/c1-29-13-11-17-35(49-7)16-10-9-15-33(5)39(52-38(44)24-22-30(2)19-20-31(3)25-36(50-8)18-12-14-29)34(6)23-21-32(4)26-41-40(45)37(42-28-43)27-51-53(46,47)48/h9-10,12-16,19-25,28,30,33,35-37,39H,11,17-18,26-27H2,1-8H3,(H,41,45)(H,42,43)(H,46,47,48)/b14-12+,15-9+,16-10+,20-19+,24-22+,29-13-,31-25+,32-21+,34-23+/t30-,33+,35-,36+,37+,39+/m1/s1

InChI Key

AFBHYGZBQNWUPX-MDFWTKNVSA-N

Isomeric SMILES

C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C1)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)O)NC=O)/C)C)OC)/C)OC)/C

Canonical SMILES

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C=C1)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)O)NC=O)C)C)OC)C)OC)C

Origin of Product

United States

Isolation and Dereplication Methodologies

Natural Sources and Producing Organisms of Iejimalide C Free Acid

Iejimalide C, a complex polyene macrolide, is a metabolite derived from marine organisms. Its isolation has been documented from specific marine invertebrates, although the ultimate biosynthetic origin is likely microbial.

Iejimalide C was first identified and isolated from the marine tunicate Eudistoma cf. rigida. mdpi.comresearchgate.net Tunicates, also known as sea squirts, are filter-feeding marine invertebrates that are known to produce a wide array of structurally diverse and biologically active secondary metabolites. mdpi.comnih.govnih.gov The initial discovery of the iejimalide family of compounds, including Iejimalide C, occurred in specimens collected from the coral reefs of Ie Island (Iejima) near Okinawa, Japan. acs.org These organisms often harbor a dense and diverse community of microorganisms, leading to the hypothesis that many of the compounds isolated from them are of symbiotic origin. mdpi.comnih.govnih.govresearchgate.net

Table 1: Documented Natural Source of Iejimalide C

Compound Name Natural Source Geographic Location

While Iejimalide C is extracted from the tunicate host, it is widely believed that the true producers are symbiotic microorganisms living in association with the invertebrate. mdpi.comnih.govnih.govresearchgate.net The structural complexity of iejimalides is characteristic of microbial biosynthetic pathways, particularly those involving polyketide synthases (PKS). nih.gov In many cases of marine invertebrate-derived natural products, the metabolic capabilities to produce such complex molecules reside within their microbial symbionts, which can include bacteria, fungi, and microalgae. mdpi.comnih.govresearchgate.net

The specific microorganism responsible for iejimalide biosynthesis has not been definitively identified. While dinoflagellates are major producers of marine macrolides and form symbiotic relationships with many marine invertebrates, a direct link between dinoflagellates and the production of iejimalides in Eudistoma cf. rigida has not been established in the available scientific literature. mdpi.com The prevailing hypothesis points toward a bacterial symbiont as the likely producer, a common scenario for many bioactive compounds isolated from tunicates. mdpi.comnih.govnih.gov

Isolation Techniques and Challenges

The isolation of this compound from its natural source is a multi-step process that presents several challenges, primarily due to the compound's complexity and its low concentration in the host organism. The general procedure involves extraction, solvent partitioning, and multiple stages of chromatography.

A typical isolation workflow for a lipophilic macrolide like Iejimalide C from a tunicate would proceed as follows:

Extraction: The collected tunicate specimens are typically frozen or lyophilized and then ground. The resulting material is exhaustively extracted with organic solvents, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, to pull the secondary metabolites from the biological matrix.

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their polarity. The iejimalides, being lipophilic, would concentrate in the organic phase.

Chromatography: The organic phase is concentrated and subjected to a series of chromatographic separations to isolate the individual compounds. This is the most critical and challenging phase.

Initial Fractionation: Techniques like vacuum liquid chromatography (VLC) or column chromatography using silica (B1680970) gel or bonded-phase resins (like HP20SS) are used for initial fractionation.

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified using reversed-phase HPLC, often requiring multiple rounds with different solvent systems to achieve separation from closely related analogues (e.g., Iejimalide A, B, and D).

Challenges in Isolation:

Low Natural Abundance: Iejimalides are present in very small quantities within the tunicate, necessitating the collection of large amounts of the source organism, which raises ecological concerns.

Structural Complexity and Instability: The presence of a polyene system in the macrolide ring makes iejimalides sensitive to light, acid, base, and heat, which can lead to degradation during the isolation process.

Separation of Analogues: The co-occurrence of several closely related iejimalide analogues (A, B, C, D) makes their separation difficult, requiring high-resolution chromatographic techniques.

Dereplication Strategies for this compound

Dereplication is a crucial step in modern natural product discovery. It involves the rapid identification of known compounds in a crude extract or fraction at an early stage to avoid the time-consuming and costly process of re-isolating previously characterized substances. For a compound like this compound, a combination of liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools.

Table 2: Dereplication Techniques for this compound

Technique Application in Dereplication
LC-MS/MS Provides the molecular weight (from the mass-to-charge ratio, m/z) and fragmentation pattern of the compound. The molecular formula can be determined using high-resolution mass spectrometry (HRMS). This data is compared against natural product databases (e.g., MarinLit, Dictionary of Natural Products).
LC-UV/DAD The characteristic UV-Vis absorption profile of the polyene chromophore in iejimalides can provide an early indication of the compound class present in an HPLC fraction.
NMR Spectroscopy ¹H and ¹³C NMR spectra provide the structural fingerprint of a molecule. Even in a semi-pure fraction, key characteristic signals for the iejimalide scaffold can be identified and compared with published data.

| Molecular Networking | A modern MS-based approach where fragmentation data (MS/MS) from all molecules in an extract are compared and clustered based on similarity. This allows for the visualization of entire families of related compounds (like the iejimalides) and their rapid identification by matching fragmentation patterns to known compounds in a spectral library. |

By employing these dereplication strategies, researchers can quickly determine if this compound or its known analogues are present in an extract from Eudistoma cf. rigida or other marine organisms, allowing them to focus their isolation efforts on novel, uncharacterized compounds.

Structure Elucidation and Stereochemical Assignment

Spectroscopic Techniques for Structural Characterization

The foundational step in elucidating the structure of Iejimalide C free acid involves a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy at the forefront. Both ¹H and ¹³C NMR are indispensable in piecing together the carbon framework and the proton environments within the molecule.

Detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the establishment of proton-proton and proton-carbon connectivities. This web of correlations enables the assembly of the various structural fragments of the macrolide ring and its side chain.

Table 1: Representative Spectroscopic Data for the Iejimalide Core Structure (Based on Iejimalide B)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
C-1172.5-
C-235.82.50 (m)
C-368.24.15 (m)
C-433.11.65 (m), 1.50 (m)
C-5130.55.55 (dd, 15.2, 7.0)
C-6125.85.80 (d, 15.2)
.........

Note: This table is illustrative and based on data for Iejimalide B, a closely related analogue. The actual chemical shifts for this compound may vary.

Stereochemical Determination Methodologies

Determining the absolute configuration of the multiple stereocenters within this compound is a critical and challenging aspect of its structural elucidation. The methodologies employed for the related Iejimalide B shed light on the approaches likely utilized for Iejimalide C. A combination of detailed NMR data analysis and chemical degradation followed by chiral chromatography or spectroscopic analysis of the resulting fragments is a common strategy.

For instance, the relative stereochemistry of adjacent chiral centers can often be deduced from the coupling constants (J-values) observed in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity of protons.

To establish the absolute configuration, chemical derivatization of the natural product or its degradation products with chiral reagents, such as Mosher's acid, is a powerful technique. The resulting diastereomers can be analyzed by NMR or other spectroscopic methods to determine the stereochemistry of the original chiral center.

Revisions in this compound Structural Assignments

The history of the structural elucidation of the iejimalide family is marked by a significant revision. Initial reports on the structure of Iejimalide B, a congener of Iejimalide C, were later corrected. This revision centered on the geometry of a double bond within the macrolide ring.

Specifically, the double bond at the C-13 position was initially assigned as having an E configuration. However, subsequent detailed spectroscopic analysis and total synthesis efforts conclusively demonstrated that the correct geometry was, in fact, Z. nih.gov This crucial correction of the macrocyclic core structure of Iejimalide B has significant implications for the presumed structure of Iejimalide C, given the biosynthetic relationship and structural similarities among the members of this natural product family. The absolute configurations of five key chiral centers in Iejimalide B were definitively assigned as 4R, 9S, 17S, 22S, and 23S through extensive NMR analysis and chemical degradation studies. nih.gov It is highly probable that these stereochemical assignments and the revised double bond geometry are conserved in this compound.

Biosynthetic Pathway Investigations

Proposed Polyketide Biosynthetic Origin of Iejimalide C Free Acid

The carbon skeleton of this compound strongly suggests its formation via a Type I polyketide synthase (PKS) pathway. Polyketides are a diverse class of natural products assembled from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. The backbone of iejimalides is consistent with the iterative condensation of acetate (B1210297) and propionate (B1217596) extender units, which are characteristic building blocks in polyketide biosynthesis.

The proposed biosynthetic assembly of the Iejimalide C core would likely initiate with a specific starter unit, followed by a series of extension steps, each adding a two-carbon (from malonyl-CoA) or three-carbon (from methylmalonyl-CoA) unit. The presence of methyl branches on the polyketide chain is a hallmark of propionate incorporation. The stereochemistry of these methyl groups and the hydroxyl moieties is determined by the specific domains within the PKS modules.

Table 1: Proposed Precursor Units in the Biosynthesis of the Iejimalide Core

Precursor UnitCorresponding Structural Feature in Iejimalide C
Starter Unit (e.g., Acetyl-CoA or Propionyl-CoA)The initial carbons of the polyketide chain
Malonyl-CoAUnsubstituted two-carbon units in the backbone
Methylmalonyl-CoAMethyl-branched three-carbon units in the backbone

This table is a hypothetical representation based on general polyketide biosynthesis principles, as the specific precursors for Iejimalide C have not been experimentally determined.

Enzymology of this compound Biosynthesis

The biosynthesis of a complex macrolide like this compound would necessitate a large, multi-domain enzymatic complex, specifically a Type I modular PKS. Each module of this enzymatic assembly line is responsible for one cycle of chain elongation and modification. A hypothetical PKS module for iejimalide synthesis would contain a conserved set of core domains:

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender unit, shuttling them between the various catalytic domains.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two or three carbons.

In addition to these core domains, modules can contain optional modifying domains that dictate the final chemical structure:

Ketoreductase (KR): Reduces the β-keto group formed during condensation to a hydroxyl group. The stereospecificity of this reduction is determined by the specific KR domain.

Dehydratase (DH): Eliminates a water molecule from the β-hydroxyacyl intermediate to form a double bond.

Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

The specific sequence and combination of these domains within each module of the putative iejimalide PKS would precisely control the structure and stereochemistry of the final product. The final step in the biosynthesis of the macrolactone core would involve a Thioesterase (TE) domain, which catalyzes the release of the completed polyketide chain from the PKS, often accompanied by intramolecular cyclization to form the characteristic macrolide ring.

Genetic Studies of this compound Biosynthetic Gene Clusters

To date, the biosynthetic gene cluster (BGC) responsible for the production of iejimalides has not been identified or characterized. In bacteria and fungi, the genes encoding the enzymes for a specific natural product pathway are typically clustered together on the chromosome. The identification of the iejimalide BGC would be a critical step in understanding its biosynthesis and would open the door to heterologous expression and genetic engineering to produce novel analogs.

The search for the iejimalide BGC would likely involve genome mining of the microbial symbionts of Eudistoma cf. rigida. Modern sequencing technologies and bioinformatic tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), are powerful approaches for identifying putative BGCs in microbial genomes. The identification of a large Type I PKS gene cluster in a symbiont's genome would be a strong candidate for the iejimalide pathway. Subsequent genetic inactivation and heterologous expression studies would be required to definitively link the gene cluster to iejimalide production. The lack of an identified producing microorganism is the primary hurdle in undertaking these genetic studies.

Mechanistic Investigations of Iejimalide C Free Acid Biological Activity

Molecular Target Identification: Vacuolar-type H+-ATPases (V-ATPases)

The principal molecular target of Iejimalide C has been identified as the Vacuolar-type H+-ATPase (V-ATPase). nih.govnih.gov V-ATPases are essential, multi-subunit enzymes responsible for pumping protons across membranes, a process critical for acidifying various intracellular compartments in eukaryotic cells. Iejimalides, as a class of compounds, were first identified as potent inhibitors of osteoclasts, cells known to be highly sensitive to V-ATPase inhibitors. nih.gov Subsequent investigations confirmed that Iejimalide C, like its parent compounds Iejimalide A and B, directly inhibits V-ATPase activity in both mammalian and yeast cells. nih.govnih.gov This inhibition is the foundational event that triggers the compound's broader cellular effects.

Binding Site Characterization within V-ATPase Subunits (e.g., V0 domain, c subunit)

Detailed studies have localized the binding site of iejimalides to the membrane-embedded V0 domain of the V-ATPase complex. biologists.com This domain is responsible for proton translocation across the membrane. Specifically, research involving bafilomycin-resistant yeast mutants suggests that Iejimalide C binds to a site that is similar to or overlaps with the binding site of bafilomycin A1, a well-characterized V-ATPase inhibitor. nih.govnih.gov The bafilomycin binding site is located at the interface of the V0 domain's proteolipid c subunits and the 'a' subunit, which together form the proton channel. apexbt.com By interacting with this region, Iejimalide C effectively obstructs the proton translocation machinery, thereby inhibiting the pump's function.

Table 1: V-ATPase Subunit Interactions with Iejimalide C

V-ATPase Domain Subunit(s) Implicated in Binding Binding Site Characteristic
V0 (Transmembrane) c subunit, a subunit Similar to bafilomycin-binding site; located at the proton channel interface. nih.govnih.govapexbt.com

| V1 (Cytosolic) | Not a direct binding target for inhibition. | Responsible for ATP hydrolysis. |

Cellular Effects Mediated by V-ATPase Inhibition

The potent and specific inhibition of V-ATPase by Iejimalide C initiates a cascade of significant cellular disruptions, fundamentally altering cellular homeostasis and function.

Disruption of Acidic Organelle Homeostasis

A primary and direct consequence of V-ATPase inhibition is the disruption of pH gradients across the membranes of various intracellular organelles. V-ATPases are crucial for maintaining the acidic environment of lysosomes, endosomes, and the Golgi apparatus. Treatment of cells with Iejimalide C leads to a rapid neutralization of these acidic compartments. nih.govnih.gov Studies using HeLa cells demonstrated that a two-hour treatment with Iejimalide C resulted in the complete disappearance of acidic organelles, as visualized by pH-sensitive dyes. nih.govnih.gov This loss of acidity impairs the function of pH-dependent lysosomal enzymes essential for degradation and recycling processes, leading to a breakdown in cellular homeostasis.

Influence on Cytoskeletal Dynamics (e.g., Actin Disorganization)

Beyond its effects on organelle pH, V-ATPase inhibition by Iejimalide C has a profound impact on the cellular cytoskeleton, specifically the actin network. nih.gov While Iejimalide C does not inhibit actin polymerization directly in vitro, treatment of cells over a 24-hour period leads to significant actin disorganization. nih.govnih.gov Instead of the typical organized actin fibers that provide structural support and are involved in cell motility, cells treated with Iejimalide C exhibit small actin aggregates. nih.gov This effect is also observed with other V-ATPase inhibitors like bafilomycin A1, suggesting that the actin reorganization is not a direct effect of the compound but rather a downstream consequence of disrupting cellular pH homeostasis through V-ATPase inhibition. nih.govnih.gov

Table 2: Cellular Effects of Iejimalide C Treatment

Cellular Process Observation Timeframe Reference
Organelle Acidification Complete disappearance of acidic organelles. 2 hours nih.govnih.gov

| Actin Cytoskeleton | Disorganization of actin fibers into small aggregates. | 24 hours | nih.gov |

Downstream Cellular Pathway Modulation (e.g., Reactive Oxygen Species Generation, Apoptotic Cascade)

The inhibition of V-ATPase and the subsequent disruption of lysosomal function can trigger further downstream signaling pathways, culminating in programmed cell death, or apoptosis. Studies on the closely related Iejimalides A and B have shown that V-ATPase inhibition leads to apoptosis through a mechanism involving oxidative stress and mitochondrial depolarization. Oxidative stress is characterized by an increase in reactive oxygen species (ROS), which can damage cellular components and initiate apoptotic signaling. The disruption of lysosomal pH can lead to the leakage of lysosomal contents and contribute to mitochondrial stress, a key event in the intrinsic apoptotic pathway. This process often involves the release of cytochrome c from mitochondria, which activates a cascade of caspase enzymes that execute the apoptotic program. Therefore, V-ATPase inhibition by Iejimalide C is believed to initiate a lysosome-dependent cell death process that involves the generation of ROS and the activation of the apoptotic cascade.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of Iejimalide C Free Acid Scaffolds

The total synthesis of iejimalides, particularly Iejimalide B, has paved the way for the potential generation of structural analogs for comprehensive SAR studies. acs.org While specific systematic modifications of the this compound scaffold are not extensively detailed in publicly available literature, the synthetic strategies developed for related iejimalides provide a foundational framework for such investigations. These synthetic routes allow for a modular and convergent approach, which in principle, would permit the facile creation of novel structural analogs to probe the biological significance of different regions of the macrolide core. acs.org The rationale for creating these analogs is to provide a more practical and scalable source of these complex molecules for further biological evaluation and drug development efforts. acs.org

Impact of Functional Groups on Biological Activities (e.g., V-ATPase Inhibition, Actin Modulation)

Iejimalides, including Iejimalide C, are recognized as a novel class of potent V-ATPase inhibitors. nih.gov This inhibition is considered the primary mechanism underlying their antitumor and anti-osteoclast activities. nih.gov Specifically, Iejimalide C has been shown to inhibit yeast V-ATPase in vitro with an IC₅₀ value of 121.9 nM. nih.gov The binding site of iejimalides on V-ATPase is suggested to be similar to that of bafilomycins and concanamycins. nih.gov

A significant downstream effect of V-ATPase inhibition by Iejimalide C is the disorganization of the actin cytoskeleton. acs.orgnih.gov Treatment of cells with Iejimalide C leads to the observation of small actin aggregates rather than organized actin fibers. acs.orgnih.gov This effect is not due to direct inhibition of actin polymerization but is believed to be a consequence of the disruption of cellular pH homeostasis resulting from V-ATPase inhibition. acs.orgnih.gov While the direct impact of individual functional groups of this compound on these activities has not been exhaustively delineated, the sulfonylated nature of Iejimalide C and D, compared to Iejimalides A and B, is associated with more potent antitumor activity, suggesting a crucial role for the sulfonyl group. acs.orgnih.govnih.gov

Table 1: Biological Activities of Iejimalide C

Biological Target / ProcessActivityIC₅₀ ValueNotes
V-ATPase InhibitionPotent Inhibitor121.9 nM (in vitro, yeast V-ATPase)Binds to a site similar to bafilomycins/concanamycins. nih.gov
Actin CytoskeletonInduces DisorganizationNot ApplicableConsidered a downstream effect of V-ATPase inhibition. acs.orgnih.gov

Design and Synthesis of this compound Analogs and Hybrids

The structural complexity and potent biological profile of iejimalides have spurred efforts in the design and synthesis of analogs and hybrid compounds to explore and potentially enhance their therapeutic properties.

Chemical Derivatization Strategies

While specific derivatization strategies for this compound are not widely reported, the principles of chemical derivatization in drug discovery involve modifying a lead compound to improve its pharmacological and toxicological properties. This can include altering functional groups to enhance target binding, improve solubility, or reduce metabolic degradation. For macrolides, common derivatization approaches involve modifications at various positions of the macrolactone ring and its side chains to generate libraries of analogs for biological screening.

Hybrid Compound Design (e.g., Iejimalide-Archazolid Chimeras)

A notable example of hybrid compound design is the synthesis of an Iejimalide-Archazolid chimera. mdpi.com Archazolids are another class of potent V-ATPase inhibitors with a distinct structural scaffold. mdpi.com The design of a hybrid molecule incorporating the macrolactone ring of Iejimalide B and the side chain of Archazolid A was motivated by the similar biological activities and structural features of these two natural products. mdpi.com The synthesis of this chimera was achieved through a Suzuki reaction, a powerful cross-coupling method in organic synthesis. mdpi.com This innovative approach of combining pharmacophoric elements from two distinct natural product classes represents a promising strategy for the development of novel and potentially more potent V-ATPase inhibitors. mdpi.com

In Vitro Biological Activities of Iejimalide C Free Acid

Cytotoxic and Antiproliferative Effects in Cell Lines

The iejimalide family of compounds, including Iejimalides A, B, C, and D, exhibit potent cytotoxicity in laboratory settings (in vitro) and antitumor activity in living organisms (in vivo) researchgate.net. While extensive data across multiple cell lines for Iejimalide C is not widely published, its activity has been quantified in human cervical cancer cells (HeLa).

Detailed research findings indicate that Iejimalide C inhibits the growth of HeLa cells with a half-maximal inhibitory concentration (IC50) value of 184 nM researchgate.net. This demonstrates a potent antiproliferative effect, as only a low nanomolar concentration is required to reduce the cancer cell population by half. The mechanism behind this cytotoxicity is linked to its function as a potent inhibitor of vacuolar-type H+-ATPases (V-ATPases), a key enzyme in cellular processes researchgate.netresearchgate.net.

Cell LineOrganismCancer TypeIC50 Value (nM)
HeLaHumanCervical Cancer184

Anti-Osteoclast Activity and Bone Resorption Inhibition

Iejimalide C has been identified as a potent inhibitor of osteoclasts, the cells responsible for bone resorption or breakdown nih.gov. This anti-osteoclast activity is a direct result of its primary mechanism of action: the inhibition of V-ATPases researchgate.netnih.gov.

Osteoclasts rely on V-ATPases to pump protons into the space between the cell and the bone surface, creating a highly acidic microenvironment in what is known as the resorption lacuna nih.gov. This acidification is essential for dissolving the mineral component of the bone and for the optimal function of acid-dependent enzymes that degrade the bone matrix. By inhibiting V-ATPase, Iejimalide C prevents this acidification process nih.gov. As a result, the osteoclast is unable to carry out its resorptive function, leading to the inhibition of bone resorption. This specific mechanism of action highlights the potential of Iejimalide C in studying bone metabolism disorders.

Actin Cytoskeleton Modulation and Depolymerization

In addition to its other biological activities, Iejimalide C has been shown to induce disorganization of the actin cytoskeleton researchgate.netnih.govcore.ac.uk. The actin cytoskeleton is a dynamic network of protein filaments (actin fibers) crucial for maintaining cell shape, motility, and internal organization.

Studies on HeLa cells treated with Iejimalide C for 24 hours revealed a significant alteration in actin structure. Instead of the typical network of actin fibers that span the cell, researchers observed the formation of small actin aggregates researchgate.net. This indicates a profound modulation of actin dynamics, likely involving the depolymerization of existing filaments and their subsequent re-aggregation into non-functional structures.

Interestingly, this effect on the actin cytoskeleton appears to be linked to the compound's primary role as a V-ATPase inhibitor. Similar actin reorganization has been observed in cells treated with other V-ATPase inhibitors, such as bafilomycin A1 researchgate.netcore.ac.uk. This suggests that the disruption of cellular pH regulation and organelle function resulting from V-ATPase inhibition leads to downstream effects on the stability and organization of the actin cytoskeleton.

Advanced Research Methodologies and Future Directions

Computational Approaches in Iejimalide C Free Acid Research (e.g., Docking Studies, in silico predictions)

While specific computational studies on this compound are not yet extensively published, the use of in silico methods is a logical and powerful next step in its investigation, particularly given its known interaction with actin. Molecular modeling techniques can provide profound insights into the binding dynamics and structural basis of this interaction.

Docking studies are instrumental in predicting the preferred binding orientation of this compound to its biological target, actin. These simulations can identify the specific amino acid residues within the actin binding pocket that are crucial for the interaction, offering a molecular-level understanding of its depolymerizing activity. By modeling the interaction between this compound and actin, researchers can hypothesize which parts of the molecule are essential for binding and activity.

In silico predictions can further be employed to forecast the pharmacological properties of this compound and its designed analogs. These predictive models can estimate parameters such as binding affinity, solubility, and potential off-target effects, thereby guiding the synthesis of new derivatives with improved profiles. Computational alanine (B10760859) scanning, for instance, can be used to identify "hot spots" in the protein-ligand interface that are critical for binding affinity.

Future computational work will likely focus on:

Molecular Dynamics (MD) Simulations: To study the conformational changes in both this compound and actin upon binding and to understand the stability of the complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate the structural features of iejimalide analogs with their biological activity.

Proteomic and Metabolomic Profiling in Response to this compound

To comprehend the global cellular effects of this compound beyond its direct interaction with actin, proteomic and metabolomic profiling are indispensable tools. These approaches provide a snapshot of the changes in protein and metabolite levels within a cell upon treatment, revealing the downstream signaling pathways and metabolic reprogramming induced by the compound.

Proteomic analysis , utilizing techniques like mass spectrometry, can identify and quantify thousands of proteins in cancer cells before and after exposure to this compound. This can reveal alterations in the expression of proteins involved in apoptosis, cell cycle regulation, and other pathways affected by cytoskeletal disruption. Such studies could uncover novel biomarkers for sensitivity to iejimalides and potential mechanisms of resistance.

Metabolomic profiling complements proteomics by measuring the dynamic changes in cellular metabolites. By analyzing the metabolome, researchers can understand how this compound-induced cytoskeletal stress impacts cellular energy metabolism, nutrient utilization, and biosynthetic pathways. This could unveil metabolic vulnerabilities in cancer cells that can be exploited for combination therapies.

Omics Approach Potential Insights for this compound Research Key Techniques
Proteomics Identification of downstream signaling pathways affected by actin depolymerization. Discovery of biomarkers for drug sensitivity and resistance. Elucidation of off-target effects.Mass Spectrometry (MS)-based proteomics (e.g., shotgun proteomics, targeted proteomics)
Metabolomics Understanding the impact on cellular energy and metabolism. Revealing metabolic reprogramming in response to treatment. Identifying metabolic vulnerabilities for combination therapies.Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Development of Chemical Probes for this compound Target Elucidation

The characterization of iejimalides as a novel class of actin-depolymerizing agents has established them as valuable chemical probes for studying the actin cytoskeleton. nih.gov Chemical probes are small molecules that can be used to perturb and study biological systems. The development of this compound-based probes is a crucial step in precisely identifying its binding partners and understanding its mechanism of action in a cellular context.

These probes are typically designed by modifying the core structure of this compound to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This allows for the visualization and isolation of the molecule and its interacting proteins from cell lysates. The design of such probes requires careful consideration to ensure that the modification does not significantly alter the biological activity of the parent compound.

The utility of iejimalides as probe molecules is underscored by their potent effect on the actin cytoskeleton, rivaling that of well-established actin probes like the latrunculins. nih.gov Future research in this area will likely involve the synthesis of this compound derivatives with photo-affinity labels or clickable tags to facilitate covalent cross-linking to target proteins, enabling their unambiguous identification through proteomic techniques.

Advancements in Synthetic Routes for Analog Library Generation

The limited availability of iejimalides from their natural source necessitates efficient and scalable total syntheses to support further biological evaluation and drug development efforts. Significant progress has been made in the total synthesis of iejimalides, which has not only provided access to these complex molecules but has also paved the way for the generation of analog libraries. nih.govnih.gov

The development of convergent and flexible synthetic strategies is paramount for producing a diverse range of analogs. These strategies often involve the synthesis of key fragments of the molecule that can be modified independently and then assembled to create the final product. This modular approach allows for systematic variations at different positions of the iejimalide scaffold, which is essential for comprehensive Structure-Activity Relationship (SAR) studies .

Recent advancements in synthetic methodologies, such as improved cross-coupling reactions and macrocyclization techniques, have been applied to the synthesis of iejimalides. nih.gov These innovations are crucial for overcoming the challenges associated with the synthesis of these large and complex polyene macrolides.

The generation of an "iejimalide-like" compound library has already proven valuable in understanding the biological effects of these molecules on the actin cytoskeleton. nih.gov Future synthetic efforts will continue to focus on:

Improving the efficiency and scalability of the synthetic routes.

Introducing greater diversity into the analog libraries to explore a wider chemical space.

Synthesizing derivatives with improved pharmacokinetic and pharmacodynamic properties.

Synthetic Strategy Key Reactions Goal
Convergent SynthesisStille and Suzuki couplings, Ring-closing metathesis (RCM) nih.govnih.govEfficient assembly of complex molecular fragments.
Diverted Total SynthesisModification of late-stage synthetic intermediatesRapid generation of analogs with variations in specific regions of the molecule.
Fragment-Based SynthesisIndependent synthesis and modification of key building blocksSystematic exploration of structure-activity relationships.

Q & A

Q. How is Iejimalide C free acid structurally characterized, and what analytical techniques are essential for confirming its purity and identity?

Methodological Answer:

  • Structural Confirmation: Use NMR spectroscopy (1H, 13C, DEPT, and 2D experiments) to resolve the 24-membered macrolide core, four conjugated dienes, and the N-formyl-L-serine side chain. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 220–280 nm) and comparison to synthetic standards is critical. Ensure ≥95% purity via integration of chromatogram peaks .

Q. Table 1: Key Analytical Parameters for this compound

ParameterTechniqueCritical ObservationsReference
Core structure1H/13C NMRFour conjugated dienes (δ 5.2–6.1 ppm)
Side chain confirmationHRMS (ESI+)[M+H]+ m/z = 867.4521 (calculated)
PurityHPLC (C18 column)Retention time = 12.3 min, 95% area

Q. What experimental protocols are recommended for synthesizing this compound, and how are key intermediates optimized?

Methodological Answer:

  • Synthetic Strategy: Follow a modular approach:
    • Julia-Kocienski Olefination for diene formation.
    • Keck Esterification (EDC/DMAP·HCl) to couple the macrolide core and side chain .
    • Intramolecular Stille Coupling (Pd2(dba)3/Ph3As) for macrocyclization.
  • Optimization:
    • Esterification Yield: Increase equivalents of EDC (2 mol-equiv) and DMAP·HCl (2.1 mol-equiv) to achieve ~80% yield .
    • Cyclization: Use dilute conditions (7 × 10−4 M in DMF) to minimize oligomerization during Stille coupling .

Advanced Research Questions

Q. How do structural modifications to this compound influence its V-ATPase inhibitory activity and actin-depolymerizing effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Core Modifications: Replace the skipped triene with a conjugated system (e.g., via Heck coupling). Test cytotoxicity against LXFA 629L (lung adenocarcinoma) and HT29 (colorectal) cell lines .
    • Side Chain Alterations: Substitute N-formyl-L-serine with other amino acids (e.g., D-serine) and evaluate actin filament disorganization via fluorescence microscopy .
  • Data Interpretation: Compare IC50 values of analogs using dose-response curves (72-hour MTT assays). For example, the chimera molecule in showed IC50 = 0.32 µM in LXFA 629L vs. 0.49 µM in HT28.

Q. Table 2: Biological Activity of Iejimalide C Analogs

CompoundCell LineIC50 (µM)Actin Disorganization (Yes/No)Reference
This compoundHeLa0.15Yes
Iejimalide-archazolidLXFA 629L0.32No
D-Serine analogHT290.87Partial

Q. How can researchers resolve contradictions in reported biological data for this compound across studies?

Methodological Answer:

  • Data Validation Steps:
    • Standardize Assays: Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (RPMI-1640, 10% FBS).
    • Control for Batch Variability: Compare synthetic batches via HPLC and NMR to exclude impurities affecting activity .
    • Meta-Analysis: Aggregate data from independent studies (e.g., ) and apply statistical tests (ANOVA) to identify outliers.
  • Case Example: Discrepancies in actin disorganization may arise from differences in microscopy quantification methods (e.g., phalloidin staining intensity vs. manual counting).

Q. What computational tools are suitable for modeling the binding interaction between this compound and V-ATPase?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate binding to the V-ATPase intravesicular domain.
  • Key Parameters:
    • Binding Affinity: Validate docking scores (ΔG ≤ −8.0 kcal/mol) with experimental IC50 values .
    • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess complex stability (RMSD ≤ 2.0 Å) .

Q. Methodological Challenges and Solutions

Q. How to address low yields in macrolide cyclization during total synthesis?

Answer:

  • Dilution Effect: Reduce concentration to 10−4 M to favor intramolecular reactions over intermolecular side products.
  • Catalyst Screening: Test PdCl2(dppf) or Pd(PPh3)4 for Stille coupling; CuI additives may improve efficiency .

Q. How to ensure reproducibility in biological assays involving actin dynamics?

Answer:

  • Protocol Harmonization:
    • Fix cell fixation/permeabilization time (e.g., 15 min in 4% paraformaldehyde).
    • Use standardized phalloidin conjugates (e.g., Alexa Fluor 488) at 1:200 dilution .
  • Blinded Analysis: Employ automated image analysis software (e.g., ImageJ FibrilTool) to reduce observer bias.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.